1-(4-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-10-7-15-14(16(19)8-10)9-11(2)18(15)13-5-3-12(17)4-6-13/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQRRGKPRFNRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)F)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 2,6-dimethylcyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of halogens, nitro groups, and other functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that derivatives of tetrahydroindole compounds exhibit significant antidepressant properties. The compound has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, it has shown promise in reducing symptoms of depression and anxiety by enhancing the availability of these neurotransmitters in the synaptic cleft.
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(4-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that are attributed to its ability to induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of key signaling pathways related to cell survival and death.
3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation.
Biochemical Applications
1. Enzyme Inhibition
In biochemical assays, this compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. This inhibition may enhance the therapeutic efficacy of other antidepressants when used in combination.
2. Molecular Probes
The compound's unique structural features make it suitable for use as a molecular probe in biological studies. Its fluorescent properties can be harnessed for tracking biological processes in live cells or tissues, providing insights into cellular dynamics and interactions.
Material Science Applications
1. Organic Electronics
In materials science, compounds like this compound are being explored for applications in organic electronics. Its semiconducting properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and electronic characteristics can contribute to the development of more efficient and durable devices.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry examined the antidepressant effects of various tetrahydroindole derivatives in rodent models. The study found that this compound significantly reduced depressive-like behaviors compared to control groups .
Case Study 2: Cancer Cell Line Testing
In vitro testing against breast cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .
Biological Activity
1-(4-Fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 227.26 g/mol
- CAS Number : 1018125-53-5
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential anti-inflammatory effects.
Antidepressant Activity
Studies have shown that derivatives of tetrahydroindoles can act as serotonin receptor agonists. Specifically, this compound has been evaluated for its affinity towards the 5-HT receptor. In vitro assays demonstrated that the compound exhibited significant binding affinity and efficacy in activating the receptor, suggesting potential antidepressant properties .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this indole derivative resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism where the compound modulates inflammatory pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Serotonin Receptor Modulation : The compound acts as an agonist at the 5-HT receptor, which is implicated in mood regulation and anxiety .
- Inhibition of Pro-inflammatory Mediators : By downregulating the expression of inflammatory cytokines, the compound may exert protective effects against chronic inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that tetrahydroindole derivatives can protect neuronal cells from oxidative stress and apoptosis .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Depression : A clinical trial involving patients with major depressive disorder treated with a formulation containing this indole derivative showed significant improvement in depressive symptoms compared to placebo controls .
- Anti-inflammatory Study : In an animal model of arthritis, administration of the compound led to reduced joint swelling and pain relief compared to untreated groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related tetrahydroindolone derivatives is provided below:
| Compound Name | Key Substituents | Molecular Formula | CAS Number | Notable Features |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (Target) | 4-Fluorophenyl (1-), 2,6-dimethyl | C₁₇H₁₇FNO | Not explicitly listed | Fluorine enhances electron-withdrawing effects; dimethyl groups increase rigidity |
| 1-(4-Fluorophenyl)-1,5,6,7-tetrahydro-6,6-dimethyl-2-phenyl-4H-indol-4-one | 4-Fluorophenyl (1-), 6,6-dimethyl, 2-phenyl | C₂₂H₂₀FNO | 96757-23-2 | Increased steric bulk due to phenyl group; higher molecular weight (341.40 g/mol) |
| 6,6-Dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one | 1,2-Diphenyl, 6,6-dimethyl | C₂₃H₂₃NO | 68638-85-7 | Enhanced hydrophobicity; potential solubility challenges |
| 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine | Indazole core, 4-amine substituent | C₁₃H₁₄FN₃ | 1203661-58-8 | Nitrogen-rich core; amine group enables hydrogen bonding |
| 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one | 2-Methyl | C₉H₁₁NO | 35308-68-0 | Simplified structure; reduced steric and electronic complexity |
Physicochemical Properties
- Hydrophobicity : The diphenyl derivative (68638-85-7) exhibits higher logP values due to aromatic rings, whereas the target compound balances hydrophobicity with fluorine’s polar effects.
- Conformational Flexibility : The 6,6-dimethyl groups in the target compound and 96757-23-2 restrict ring puckering, favoring planar conformations critical for binding in biological systems .
Crystallographic Insights
Single-crystal diffraction studies (e.g., ) reveal that fluorophenyl-substituted tetrahydroindolones often adopt planar conformations with perpendicular orientations of substituents, minimizing steric clashes . Tools like SHELXL and ORTEP-3 are critical for resolving these structural nuances .
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(4-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one?
- Methodological Answer :
- Cyclocondensation : React 4-fluorophenyl hydrazine derivatives with cyclic ketones (e.g., 2,6-dimethylcyclohexanone) under acidic conditions to form the indole scaffold.
- Alkylation : Use phenacyl bromide in boiling acetone with K₂CO₃ as a base to introduce substituents, achieving yields of 67–75% .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high-purity isolation .
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry.
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3400 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Collect data on a diffractometer (Mo-Kα radiation) and refine using SHELXL .
Advanced Research Questions
Q. How to resolve discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., using Gaussian 09 with B3LYP/6-31G* basis set).
- Tautomerism Check : Investigate possible keto-enol tautomerism via variable-temperature NMR or X-ray charge density analysis .
- Solvent Effects : Re-run computations with implicit solvent models (e.g., PCM) to account for dielectric environment differences .
Q. What methodologies are used to analyze weak fluorine interactions in the solid state?
- Methodological Answer :
- High-Resolution X-ray Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- Charge Density Analysis : Use multipole refinement (via programs like TOPXD) to map electron density distributions.
- Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to identify C–F∙∙∙F–C interactions, with bond critical points (ρ ≈ 0.05 eÅ⁻³) .
Q. How to design an experiment evaluating the compound’s antimicrobial activity?
- Methodological Answer :
- In Vitro Assays :
- MIC Determination : Use broth microdilution (e.g., against S. aureus and E. coli) with concentrations ranging from 0.5–128 µg/mL .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours.
- In Silico Docking : Target enzymes (e.g., DNA gyrase) using AutoDock Vina. Validate binding poses with molecular dynamics simulations (GROMACS) .
Q. What crystallographic software is recommended for refining its structure?
- Methodological Answer :
- Structure Solution : Use SHELXS or SHELXD for phase problem resolution .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R₁ < 5% and wR₂ < 10% .
- Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate thermal ellipsoids and intermolecular interactions .
Data Contradiction Analysis
Q. How to address inconsistencies in X-ray vs. NMR-derived torsion angles?
- Methodological Answer :
- Dynamic Effects : Perform variable-concentration NMR to detect conformational flexibility in solution.
- DFT Geometry Optimization : Compare crystallographic torsion angles with gas-phase/Implicit solvent DFT structures to identify packing forces .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
